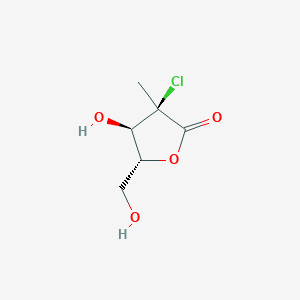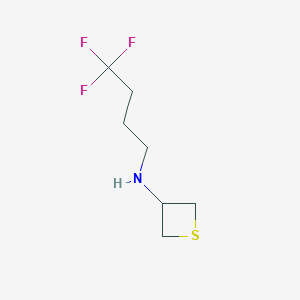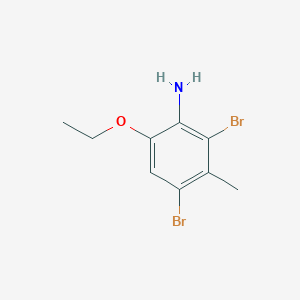
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone is an organic compound characterized by the presence of an ethylsulfonyl group and a nitrophenyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(Ethylsulfonyl)-1-(4-aminophenyl)ethanone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2-(Ethylsulfonyl)-1-(4-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone involves its interaction with molecular targets through various pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfonyl group can also participate in reactions that modify the activity of enzymes or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone
- 2-(Ethylsulfonyl)-1-(4-aminophenyl)ethanone
- 4-Nitrophenyl ethyl sulfone
Uniqueness
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone is unique due to the combination of its ethylsulfonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H11NO5S |
|---|---|
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
2-ethylsulfonyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5S/c1-2-17(15,16)7-10(12)8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
MMYBOAIKRSHYLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide](/img/structure/B13002641.png)
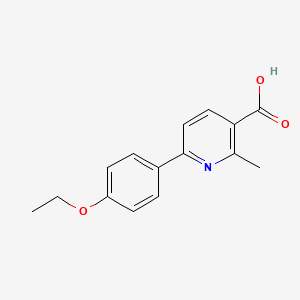


![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)
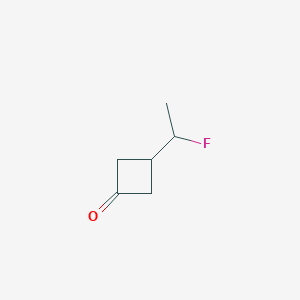
![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
